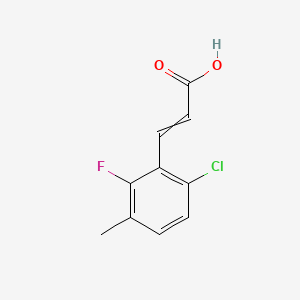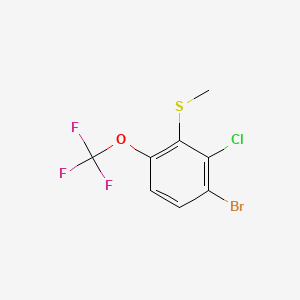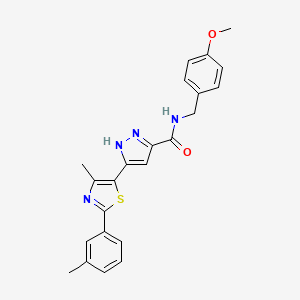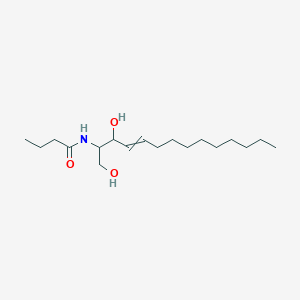![molecular formula C26H39NOSi B14097306 (S)-2-Diphenyl[[trisisopropylilyl]xy]ethyl]yrrolidine](/img/structure/B14097306.png)
(S)-2-Diphenyl[[trisisopropylilyl]xy]ethyl]yrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a diphenylmethyl group and a trisisopropylsilyl ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereoselectivity . The reaction conditions often include the use of a chiral catalyst, such as a chiral ligand-metal complex, and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of (S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the diphenylmethyl group, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in tetrahydrofuran (THF) under an inert atmosphere.
Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or THF.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various substituents, leading to a wide range of derivatives.
科学研究应用
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of (S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In asymmetric synthesis, the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products by coordinating with metal catalysts and directing the stereochemistry of the reaction.
相似化合物的比较
Similar Compounds
®-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
2-[Diphenylmethyl]pyrrolidine: Lacks the trisisopropylsilyl ether group, resulting in different reactivity and applications.
N-methylpyrrolidine: A simpler pyrrolidine derivative with different functional groups and applications.
Uniqueness
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine is unique due to its combination of a chiral pyrrolidine ring, diphenylmethyl group, and trisisopropylsilyl ether. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and catalysis.
属性
分子式 |
C26H39NOSi |
|---|---|
分子量 |
409.7 g/mol |
IUPAC 名称 |
[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H39NOSi/c1-20(2)29(21(3)4,22(5)6)28-26(25-18-13-19-27-25,23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-17,20-22,25,27H,13,18-19H2,1-6H3/t25-/m0/s1 |
InChI 键 |
GCWDUYAEDRMRAY-VWLOTQADSA-N |
手性 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B14097223.png)
![1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B14097234.png)
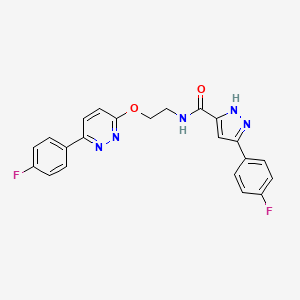
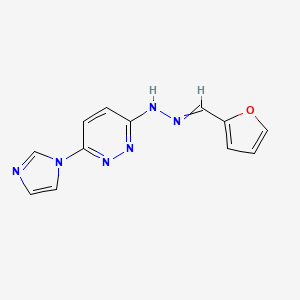
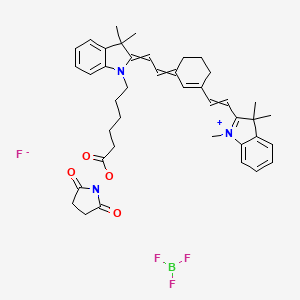
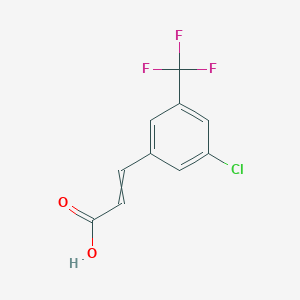
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097251.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B14097252.png)
![4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B14097259.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097265.png)
